1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a compound that features a 1,2,3-triazole ring attached to a phenyl group, which is further connected to an ethanone moiety. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, making it a heterocyclic compound. This structure is significant in medicinal chemistry due to its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one can be synthesized using “click” chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and provides good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the ethanone moiety.
Substitution: The phenyl ring and triazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents on the phenyl or triazole rings .
Scientific Research Applications
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological targets, making it effective in binding to enzymes and receptors. This binding can inhibit the activity of enzymes like carbonic anhydrase, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-triazol-4-yl)ethanone: Similar structure but with the triazole ring attached at a different position.
1-(1H-1,2,3-triazol-5-yl)ethanone: Another positional isomer with the triazole ring attached at the 5-position.
1-(1H-1,2,3-triazol-1-yl)benzene: Lacks the ethanone moiety but contains the triazole ring attached to a benzene ring.
Uniqueness
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is unique due to its specific attachment of the triazole ring to the phenyl group and the presence of the ethanone moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[3-(triazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(7-9)13-6-5-11-12-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNPNIFSJCYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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